Guaietolin

Beschreibung

Historical Perspectives and Discovery Context

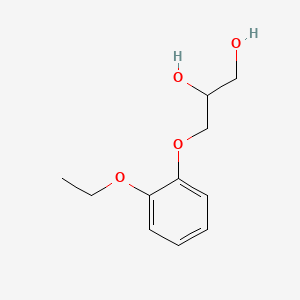

Guaietolin, also systematically known as 3-(2-ethoxyphenoxy)propane-1,2-diol, possesses the molecular formula C₁₁H₁₆O₄ and a molecular weight of 212.24 g/mol . fda.govchemicalbook.comnih.gov Its chemical structure features a propanediol backbone with a 2-ethoxyphenoxy substitution at the 3-position, exhibiting S-stereochemistry at the 2-position. fda.govontosight.ai The compound is identified by CAS number 63834-83-3. chemicalbook.comnih.govpharmaffiliates.com

Early research into this compound and related compounds was often driven by the search for novel pharmacologically active agents. For instance, the synthesis of 3-(alkoxyphenoxy)-1,2-propanediols, including this compound, was undertaken to identify chemotherapeutic agents effective against respiratory viruses such as influenza and adenoviruses. patsnap.com Investigations during this period also involved comparing the paralyzing action of 3-(o-ethoxyphenoxy)-1,2-propanediol to mephenesin, noting its efficacy while also assessing its hemolytic activity. patsnap.com Such comparative studies were crucial in understanding the initial pharmacological profile of these compounds.

Evolution of Academic Inquiry into this compound and Related Compounds

The academic inquiry into this compound has evolved from initial synthetic and comparative studies to more detailed investigations of its physical, chemical, and potential biological properties. Researchers have explored the synthesis of chiral arylglycerol ethers, including enantiopure forms, and analyzed their phase behavior, which provides insights into their molecular interactions and potential for drug development. patsnap.com

More recently, academic interest has focused on this compound's potential as an anti-inflammatory and analgesic agent. Research indicates that this compound primarily targets the COX-2 enzyme, a key mediator in inflammatory processes, by inhibiting the synthesis of prostaglandins responsible for inflammation, pain, and fever. patsnap.com Unlike some non-selective COX inhibitors, this compound has been observed to selectively bind to COX-2, which is a significant finding in the context of developing more targeted therapeutic agents. patsnap.com Furthermore, studies have explored its influence on the central nervous system, noting a weak interaction with opioid receptors and a modulating effect on neuronal ion channels, particularly sodium channels, which are involved in pain signal transmission. patsnap.com This multi-faceted mechanism of action underscores the compound's complex pharmacological profile.

Contemporary Research Trajectories and Future Prospects

Contemporary research on this compound is actively exploring its efficacy in treating conditions such as chronic pain, arthritis, and specific types of neuropathy. patsnap.com The compound has progressed to Phase II clinical trials, where its efficacy in a larger population is being evaluated. patsnap.com This advancement signifies a critical stage in its research trajectory, moving from preclinical observations to human studies.

A notable recent direction in this compound research involves metabolomics, particularly in the context of hypertension. This compound has been identified as a plasma metabolite in studies investigating hypertension cohorts. mdpi.com Research has explored the associations between plasma metabolites, including this compound, and oral/gut microbiota in hypertensive individuals, suggesting a potential role for this compound in understanding disease mechanisms related to the gut-brain axis and metabolic disorders. mdpi.com Future research is warranted to delve deeper into these mechanistic insights, particularly concerning the relationship between oral-gut shared bacteria and plasma metabolites in hypertension. mdpi.com The ongoing investigation into this compound's selective COX-2 inhibition and its interactions with neuronal pathways positions it as a promising compound for further exploration in pain and inflammation management, as well as in broader systemic health contexts. patsnap.com

Detailed Research Findings

Chemical and Physical Properties of this compound

The following table summarizes key chemical and physical properties of this compound identified in research:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₄ | fda.govnih.gov |

| Molecular Weight | 212.24 g/mol | fda.govnih.gov |

| CAS Number | 63834-83-3 | chemicalbook.comnih.gov |

| Melting Point | 65-66 °C (Solvent: hexane) | chemicalbook.com |

| XLogP3 | 1.8 | nih.gov |

| IUPAC Name | 3-(2-ethoxyphenoxy)propane-1,2-diol | nih.gov |

Pharmacological Mechanism of Action

Research findings indicate that this compound's potential therapeutic effects are mediated through several pathways:

COX-2 Enzyme Inhibition: this compound primarily targets the cyclooxygenase-2 (COX-2) enzyme, reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. This inhibition is noted to be selective, distinguishing it from non-selective COX inhibitors. patsnap.com

Opioid Receptor Interaction: The compound has shown a weak interaction with opioid receptors in the central nervous system, contributing to its analgesic properties. patsnap.com

Ion Channel Modulation: this compound modulates ion channels in neurons, specifically sodium channels. By stabilizing these channels, it can reduce neural excitability and, consequently, pain perception. patsnap.com

Metabolomic Associations in Hypertension

In metabolomic studies, this compound has been identified in plasma samples, showing associations with hypertension. Specifically, it has been observed that this compound levels can correlate with plasma sodium and Body Mass Index (BMI) in certain experimental settings. mdpi.com These correlations suggest a role for this compound in metabolic pathways relevant to cardiovascular health and highlight the potential for its study within the context of systemic diseases influenced by the microbiome. mdpi.com

Eigenschaften

IUPAC Name |

3-(2-ethoxyphenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-2-14-10-5-3-4-6-11(10)15-8-9(13)7-12/h3-6,9,12-13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOYQLAMNLMXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867040 | |

| Record name | 3-(2-Ethoxyphenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63834-83-3 | |

| Record name | 3-(2-Ethoxyphenoxy)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63834-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaietolin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaietolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIETOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9J54386JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Stereochemical Investigations of Guaietolin

Advanced Spectroscopic Methodologies for Structural Determination

Advanced spectroscopic techniques play a crucial role in confirming the molecular structure and identifying functional groups within organic compounds like Guaietolin. These methods provide complementary information, leading to a comprehensive understanding of the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure and atom connectivity of organic compounds. metabolomicsworkbench.org By exciting the nuclei of atoms with radiofrequency irradiation, NMR provides extensive information, including the number and type of hydrogen and carbon atoms, their chemical environments, and their connectivity through coupling patterns. metabolomicsworkbench.org This technique is particularly valuable for conformational analysis, as chemical shifts and coupling constants are sensitive to the spatial arrangement of atoms. For a molecule like this compound, ¹H NMR and ¹³C NMR would be employed to assign specific resonances to the aromatic protons, the ethoxy group, and the propane-1,2-diol chain, thereby confirming the proposed connectivity and providing insights into its solution-state conformation. While general principles of NMR spectroscopy are well-established for structural elucidation hmdb.cacaltech.eduhmdb.canist.govchemicalbook.com, specific ¹H and ¹³C NMR data for this compound were not found in the public domain search results.

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact mass and elemental composition of a compound. chromatographytoday.comjeolusa.com This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the unambiguous determination of the molecular formula, even for compounds with very similar nominal masses. chromatographytoday.comvscht.cz For this compound (C₁₁H₁₆O₄), HRMS would confirm its molecular weight and provide the exact mass, which is computed as 212.10485899 Da. nih.govuni.lunih.gov The fragmentation patterns observed in HRMS can also provide valuable insights into the compound's structural subunits. chromatographytoday.comchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting characteristic molecular vibrations. metabolomicsworkbench.orgvscht.czlibretexts.org When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in absorption bands in the IR spectrum. vscht.cz For this compound, key functional groups include hydroxyl (-OH) groups, ether (C-O-C) linkages, and aromatic C-H bonds. Typical IR absorption ranges for these groups are:

O-H stretch: Broad band around 3200-3600 cm⁻¹ (alcohols). libretexts.orgspectroscopyonline.commasterorganicchemistry.com

C-O stretch: In the region of 1000-1300 cm⁻¹ (ethers and alcohols). libretexts.orgspectroscopyonline.com

Aromatic C-H stretch: Above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). vscht.czlibretexts.org

Aromatic C=C stretch: Around 1450-1600 cm⁻¹. vscht.czlibretexts.org While IR spectroscopy is a standard technique for functional group identification researchgate.netresearchgate.netresearchgate.netnist.govpharmaffiliates.com, specific IR spectral data for this compound was not found in the public domain search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems and non-bonding electrons. hmdb.cahmdb.calibretexts.orgnist.govubbcluj.ro The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (e.g., bonding or non-bonding orbitals) to higher-energy antibonding orbitals (e.g., π* or σ*). hmdb.calibretexts.orgnist.govgoogle.comvscht.cz The resulting absorption spectrum, plotted as absorbance versus wavelength, reveals characteristic peaks (λmax) that are indicative of the electronic structure and the presence of chromophores. hmdb.cahmdb.canist.govubbcluj.ro For this compound, the aromatic ring would be the primary chromophore, and its UV-Vis spectrum would show absorption bands in the ultraviolet region, providing insights into its electronic transitions. researchgate.netresearchgate.net However, specific UV-Vis spectral data for this compound was not found in the public domain search results.

Application of Vibrational Spectroscopies (e.g., Raman, FTIR, THz)

Vibrational spectroscopies, including Raman, Fourier Transform Infrared (FTIR), and Terahertz (THz) spectroscopy, offer complementary insights into molecular vibrations and intermolecular interactions. chemicalbook.comresearchgate.netnih.govresearchgate.netresearchgate.net

Raman Spectroscopy: Measures inelastic scattering of light, providing information about molecular vibrations, particularly those involving non-polar bonds and symmetric stretches. It is sensitive to the molecular skeleton and can differentiate between polymorphs. chemicalbook.comresearchgate.netnih.govresearchgate.net

FTIR Spectroscopy: A type of IR spectroscopy that uses a Fourier transform to obtain the spectrum, offering high resolution and sensitivity for functional group identification and molecular vibrations across a broad range, including the far-infrared region where THz spectroscopy operates. researchgate.netnih.govresearchgate.netnih.govmdpi.com

Terahertz (THz) Spectroscopy: Explores low-frequency vibrational modes (0.1-10 THz or 3-300 cm⁻¹) that are associated with intermolecular interactions, crystal lattice vibrations, and conformational changes in the solid state. nih.govresearchgate.netresearchgate.netnih.govnih.govarxiv.org It can provide unique "fingerprint" spectra for specific molecular structures and crystalline forms. researchgate.netresearchgate.net While these techniques are powerful for solid-state characterization and understanding intermolecular forces chemicalbook.comresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov, specific Raman, FTIR, or THz spectral data for this compound were not found in the public domain search results.

Stereochemical Characterization of this compound Enantiomers

This compound possesses a chiral center, leading to the existence of two enantiomers, (R)-Guaietolin and (S)-Guaietolin, which are non-superimposable mirror images of each other. fda.govncats.ionih.govfda.govmdpi.com The racemic form is a mixture of equal amounts of these enantiomers. ncats.iomdpi.com Stereochemical characterization is crucial in pharmaceutical and chemical contexts due to potential differences in biological activity and physical properties between enantiomers. nih.govchromatographytoday.comspectroscopyeurope.com

Methods for stereochemical characterization include:

Optical Rotation (OR): Chiral compounds rotate the plane of polarized light. Enantiomers rotate light in equal but opposite directions. ncats.iorsc.org This method can be used to determine enantiomeric purity if a calibrated sample of known absolute configuration is available. ncats.io

Chiral Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with chiral stationary phases can separate enantiomers, allowing for the determination of enantiomeric excess (ee). chromatographytoday.comrsc.orgjascoinc.com

Nuclear Magnetic Resonance (NMR) with Chiral Auxiliary Reagents: Chiral lanthanide shift reagents, chiral solvating agents, or chiral derivatizing agents can be used to make the NMR signals of enantiomers non-equivalent, enabling the determination of enantiomeric purity or composition. rsc.org

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. VCD spectra are highly sensitive to molecular conformation and absolute configuration, and can be used to determine the absolute configuration by comparing experimental spectra with computationally simulated spectra. ncats.iospectroscopyeurope.com

X-ray Single-Crystal Diffraction (XRSCD): Considered the most reliable method for absolute configuration determination, it provides precise spatial positions of all atoms in a compound in the solid state. However, it requires the formation of suitable single crystals. mdpi.comrsc.org

While this compound is known to exist as a racemic mixture and as individual (R) and (S) enantiomers fda.govncats.ionih.govfda.govmdpi.com, specific detailed research findings or data tables demonstrating the application of these stereochemical characterization methods for this compound itself were not found in the public domain search results.

Table: this compound Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₄ | nih.govuni.lu |

| Molecular Weight | 212.24 g/mol | nih.govuni.lu |

| Exact Mass | 212.10485899 Da | nih.govuni.lu |

| IUPAC Name | 3-(2-ethoxyphenoxy)propane-1,2-diol | nih.govuni.lu |

| CAS Number | 63834-83-3 (racemic) | nih.gov |

| 139003-96-6 ((R)-enantiomer) | nih.gov | |

| Chiral Center | Yes | ncats.io |

| Stereochemistry | Racemic (mixture of R and S enantiomers) | ncats.iomdpi.com |

Principles and Methods for Enantiomeric Resolution

Enantiomeric resolution, also known as chiral resolution or optical resolution, is the process of separating a racemic mixture into its individual enantiomers. This separation is critical in various scientific disciplines, including chemistry and materials science, as enantiomers can exhibit distinct properties in chiral environments. wikipedia.org

The fundamental principle behind enantiomeric resolution is to temporarily differentiate the enantiomers by converting them into diastereomers or by exploiting their differential interactions with a chiral environment. Diastereomers, unlike enantiomers, are not mirror images and possess different physical properties (e.g., melting points, boiling points, solubilities), making their separation possible through conventional techniques. wikipedia.org

Common methods for enantiomeric resolution include:

Diastereomeric Salt Formation/Derivatization: This is a widely used method where a racemic mixture is reacted with a pure chiral auxiliary (a chiral resolving agent) to form a pair of diastereomeric derivatives. For instance, if the racemate is a chiral acid, it can be reacted with a chiral amine to form diastereomeric salts. These diastereomeric salts can then be separated by methods such as fractional crystallization, which exploits their differing solubilities. Once separated, the chiral auxiliary can be removed, regenerating the pure enantiomers. wikipedia.org

Chiral Chromatography: This technique involves the direct separation of enantiomers using a chiral stationary phase (CSP). The enantiomers interact differently with the chiral selector immobilized on the stationary phase, leading to different retention times and thus separation as they pass through the column. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are prominent examples. wikipedia.orgwikipedia.org

Spontaneous Resolution: In rare cases, a racemic mixture may crystallize as a conglomerate of enantiopure crystals, allowing for their physical separation (e.g., by manual sorting of crystals). This phenomenon was famously observed by Louis Pasteur with tartaric acid. wikipedia.org

Characterization of (R)-Guaietolin's Chiral Properties

(R)-Guaietolin is one of the two enantiomers of this compound. Enantiomers share identical physical and chemical properties when in an achiral environment, such as melting point, boiling point, density, and solubility in common solvents. rroij.com However, their most defining chiral property is their interaction with plane-polarized light.

Optical Activity: (R)-Guaietolin, as a chiral molecule, is optically active. This means it will rotate the plane of plane-polarized light. The direction of rotation (dextrorotatory, denoted by (+) or d, or levorotatory, denoted by (-) or l) and the magnitude of rotation are specific to the enantiomer and the conditions (temperature, solvent, concentration, wavelength of light). While the absolute configuration of (R)-Guaietolin is defined fda.govnih.gov, specific experimental values for its optical rotation may not be consistently reported in general public databases.

Interaction with Other Chiral Molecules: The chemical properties of (R)-Guaietolin will differ when it interacts with other chiral molecules or in a chiral environment. This differential interaction is fundamental to biological processes and the basis for enantioselective separation techniques. rroij.com

Characterization of (S)-Guaietolin's Chiral Properties

(S)-Guaietolin is the mirror-image enantiomer of (R)-Guaietolin. fda.govnih.gov Similar to its (R)-counterpart, (S)-Guaietolin exhibits identical physical properties to (R)-Guaietolin in an achiral environment. rroij.com

Optical Activity: (S)-Guaietolin is also optically active. Crucially, it will rotate the plane of plane-polarized light by the same magnitude as (R)-Guaietolin, but in the opposite direction. For example, if (R)-Guaietolin is dextrorotatory (+), then (S)-Guaietolin will be levorotatory (-), and vice-versa, assuming identical conditions. While its absolute configuration is defined as (S) fda.govnih.gov, specific optical rotation values may not be readily available in all public databases.

Interaction with Other Chiral Molecules: Like (R)-Guaietolin, (S)-Guaietolin will display distinct chemical behavior when interacting with other chiral molecules or in a chiral environment. This forms the basis for its differentiation in biological systems and in enantioselective analytical methods. rroij.com

Enantioselective Analytical Techniques

Enantioselective analytical techniques are indispensable for determining the enantiomeric purity and composition of chiral compounds. These methods are designed to differentiate and quantify individual enantiomers, which is critical given their potentially different interactions in chiral systems. wikipedia.org

Key enantioselective analytical techniques include:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used techniques for enantioselective analysis. It employs chiral stationary phases (CSPs) that contain chiral selectors capable of forming transient diastereomeric interactions with the enantiomers. These differential interactions lead to different retention times for each enantiomer, allowing for their separation and quantification. wikipedia.org

Capillary Electrophoresis (CE): CE offers high efficiency and low sample consumption for enantioselective analysis. Enantiomeric separation in CE is achieved by adding chiral selectors (e.g., cyclodextrins, proteins) to the background electrolyte. The enantiomers form temporary diastereomeric complexes with the chiral selector, leading to differences in their electrophoretic mobilities and thus separation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR does not distinguish enantiomers in an achiral solvent, enantioselective NMR can be achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents form diastereomeric complexes or derivatives with the enantiomers, causing their NMR signals (chemical shifts) to become non-equivalent and thus resolvable. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Since enantiomers are mirror images, they will exhibit CD spectra that are mirror images of each other (equal magnitude but opposite sign). CD is particularly useful for determining the absolute configuration and conformational aspects of chiral molecules. mdpi.comamericanpharmaceuticalreview.com

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques are vibrational spectroscopic counterparts to electronic CD. VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the differential Raman scattering of circularly polarized light. Both provide highly detailed structural and stereochemical information. americanpharmaceuticalreview.com

Fluorescence Spectroscopy: In some cases, chiral recognition can be observed through changes in fluorescence properties when enantiomers interact with a chiral host molecule. mdpi.com

These techniques enable the precise characterization of this compound's enantiomers, which is essential for understanding their unique chemical behaviors and for applications requiring enantiopure compounds.

Synthetic Methodologies and Chemical Modifications of Guaietolin

Design and Synthesis of Guaietolin Analogues and Derivatives

The systematic modification of a parent compound to explore and optimize its properties is a fundamental aspect of chemical research.

Rational design in the context of this compound analogues involves a deliberate approach to structural modifications to achieve desired properties. The reported synthesis of various 3-(alkoxyphenoxy)-1,2-propanediols demonstrates an early form of rational design, where the alkoxy group (R) and its position (ortho, meta, para) on the phenoxy ring were systematically varied wikipedia.org. This systematic variation allows for the study of how changes in lipophilicity, steric hindrance, and electronic properties influence the compound's characteristics.

Furthermore, the stereochemistry of this compound is a critical design consideration. This compound, (S)- is specifically identified as having S-stereochemistry at the 2-position of the propanediol backbone. In biological systems, many enzymes and receptors exhibit stereospecificity, meaning they can differentiate between enantiomers (non-superimposable mirror images) of a compound. Therefore, the rational design of this compound analogues would involve not only variations in the phenoxy moiety but also careful consideration and control of the stereochemistry at the chiral center(s) to optimize interactions with biological targets. This approach aligns with broader rational design principles in drug discovery, where understanding the structure-function relationship guides the synthesis of new compounds.

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a chemical structure impact its biological activity. For this compound and its analogues, early SAR investigations provided insights into their antiviral and pharmacological effects.

Research conducted in 1960 on 3-(alkoxyphenoxy)-1,2-propanediols, including derivatives related to this compound, demonstrated varying inhibitory effects against viruses. Specifically, the derivative with a meta-dodecyloxy group (RO = m-C₁₂H₂₅O) showed a "fairly inhibitory effect" on the multiplication of the PR-8 strain of influenza virus in chorioallantoic membrane culture. Other derivatives, such as those with ortho-hexyloxy (o-C₆H₁₃O), ortho-octyloxy (o-C₈H₁₇O), and para-dodecyloxy (p-C₁₂H₂₅O) groups, were effective against certain strains of adenovirus, suggesting an inhibition of viral multiplication wikipedia.org.

Comparative studies also highlighted the relationship between structure and pharmacological action. Mephenesin, a related compound, was noted as the most potent paralyzing agent in mice and exhibited the strongest hemolytic action on washed rabbit erythrocytes in vitro. The 3-(o-ethoxyphenoxy)-1,2-propanediol, which is this compound, approached Mephenesin in paralyzing action but demonstrated approximately half of its hemolytic activity. Other compounds in the series showed weaker effects wikipedia.org. These findings underscore the importance of specific structural features, such as the nature and position of the alkoxy substituent, in modulating the biological activity of these propanediol derivatives.

Table 2: Comparative Pharmacological Activities of this compound and Related Compounds wikipedia.org

| Compound | Paralyzing Action (relative to Mephenesin) | Hemolytic Activity (relative to Mephenesin) |

| Mephenesin | Most potent | Strongest |

| This compound (3-(o-ethoxyphenoxy)-1,2-propanediol) | Approached Mephenesin | Approximately half |

| Other derivatives | Weaker | Weaker |

SAR studies continue to be a cornerstone in the development of new compounds, guiding the rational design of derivatives with improved efficacy and reduced undesirable effects.

Synthesis of Prodrugs for Modulated Chemical Behavior

Prodrugs are pharmacologically inactive compounds that undergo a chemical transformation in vivo to release the active parent drug. The synthesis of prodrugs is a strategic approach in medicinal chemistry to overcome limitations of parent compounds, such as poor solubility, low bioavailability, chemical instability, or lack of target specificity. By temporarily masking functional groups or altering the physicochemical properties of the parent molecule, prodrugs can exhibit modulated chemical behavior, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles. This often involves the formation of labile linkages, such as esters, amides, or carbamates, which can be cleaved by enzymatic or non-enzymatic processes within the biological system to liberate the active compound.

Development of Targeted Chemical Delivery Systems

Targeted chemical delivery systems aim to transport a compound specifically to a desired site within a complex system, minimizing exposure to non-target areas. In the context of pharmaceuticals, this is crucial for enhancing therapeutic efficacy and reducing off-target effects. These systems often leverage various carriers and mechanisms, including:

Nanomaterials: Nanoparticles, liposomes, and dendrimers can encapsulate compounds, improving their solubility, stability, and enabling controlled release. Their small size and high surface area allow for engineering to achieve targeted delivery. ejcmpr.commdpi.commdpi.com

Ligand-Mediated Targeting: Attaching specific ligands (e.g., peptides, antibodies, or small molecules) to the delivery system allows for recognition and binding to receptors overexpressed on target cells or tissues. mdpi.comnih.govgoogle.com

Stimuli-Responsive Systems: These systems are designed to release their cargo in response to specific internal (e.g., pH, enzyme activity, redox potential) or external (e.g., temperature, light, magnetic fields) stimuli present at the target site.

Beyond biological applications, chemical delivery systems are also vital in industrial settings, such as semiconductor manufacturing, where they ensure the precise and safe distribution of high-purity chemicals to process tanks, enhancing efficiency and reducing contamination risks. sempa.decsvg.eurena.commodutek.com

Investigation of Hybrid Chemical Structures

Hybrid chemical structures involve the covalent linkage of two or more distinct pharmacophores or structural motifs into a single molecule. This strategy aims to create compounds with enhanced or novel properties that are not present in the individual components. The design of hybrid molecules can lead to:

Multi-target activity: A single hybrid molecule may interact with multiple biological targets, offering a more comprehensive approach to complex diseases.

Improved potency or selectivity: The combination of moieties can result in synergistic effects, leading to increased binding affinity or specificity for a particular target.

Overcoming resistance mechanisms: Hybridization can circumvent resistance pathways developed against single-component agents.

Novel mechanisms of action: The unique spatial arrangement and interactions of the combined structures can give rise to entirely new biological activities.

Synthesis of hybrid materials often involves the intimate combination of precursors, leading to enhanced properties in the final structure. nih.gov Various synthetic strategies, including multi-component reactions and metal-catalyzed reactions, are employed to construct these complex structures. researchgate.net

Advanced Techniques in Chemical Synthesis

The landscape of chemical synthesis is continuously evolving with the integration of advanced techniques that enhance efficiency, accelerate discovery, and improve process control.

High-Throughput Synthesis Platforms for Derivative Libraries

High-throughput synthesis (HTS) platforms are automated systems designed to rapidly synthesize a large number of compounds, often structurally related, to create diverse chemical libraries. This approach significantly accelerates the discovery and optimization of new materials, catalysts, and drug candidates. thegauntgroup.comgoogle.comepo.orgnih.gov Key aspects of HTS include:

Automation: Robotic systems handle solid and liquid dispensing, reaction processing, and sample filtration, enabling parallel experimentation. ucla.edu

Combinatorial Synthesis: This involves assembling a vast number of chemically related compounds, often in array format, for rapid screening. google.comepo.org

Rapid Reaction Development: HTS allows for screening dozens of reaction conditions in parallel to quickly identify optimal parameters and discover novel reactions. thegauntgroup.com

Derivative Libraries: These platforms are crucial for generating diverse compound collections, which are essential for lead discovery and optimization in drug development. nih.gov

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous processing, involves conducting chemical reactions in a continuous stream rather than in discrete batches. This methodology offers significant advantages in terms of reaction control, scalability, and safety, particularly for pharmaceutical manufacturing. mdpi.comgoflow.atvapourtec.com

Key benefits of flow chemistry include:

Enhanced Heat and Mass Transfer: Microreactors used in flow chemistry have high surface-area-to-volume ratios, allowing for exceptionally fast heat and mass transfer, preventing hot spots and thermal runaways. mdpi.comgoflow.at

Improved Safety: Small reactor volumes significantly enhance process safety, even when dealing with hazardous or highly exothermic reactions. goflow.at

Automation and Control: Flow systems enable precise monitoring and control of reaction parameters, leading to improved reproducibility and product quality. mdpi.comvapourtec.com

Sustainability: Flow chemistry aligns with green chemistry principles by potentially reducing waste, using safer solvents, and improving atom economy. beilstein-journals.org

Chemoinformatics and Retrosynthetic Analysis in Reaction Planning

Chemoinformatics (also known as cheminformatics or chemical informatics) is an interdisciplinary field that applies computational and informational methods to solve chemical problems, including molecular design, synthesis design, and structural identification. eujournal.org It integrates computer science, mathematics, and chemistry to manage and analyze chemical data. eujournal.org

Retrosynthetic Analysis is a powerful computational tool within chemoinformatics that revolutionizes the design of synthetic routes for complex molecules. numberanalytics.comarxiv.org It involves working backward from a target molecule to identify simpler precursor molecules, systematically deconstructing the target through a series of "disconnections" at strategic bonds. numberanalytics.comnih.gov

Key aspects of chemoinformatics and retrosynthetic analysis in reaction planning include:

Virtual Design: Searching information in databases and predicting properties based on chemical structures. eujournal.org

Reaction Planning: Deducing candidate reagents based on retrosynthetic analysis, which can be programmed to perform these tasks at faster speeds than manual methods. eujournal.orgnumberanalytics.comnih.gov

Computational Assistance: AI/ML-based predictive methods and large language models are being developed to generate synthesis routes rapidly, explore diverse pathways, and even predict reaction conditions. arxiv.orgchemrxiv.orgarxiv.org

Knowledge Graphs: Utilizing extensive databases of chemical reactions to inform and optimize retrosynthetic planning. chemrxiv.org

These computational methods are crucial for improving process efficiency, reducing costs, and enhancing product quality in the chemical industry. numberanalytics.com While these techniques are widely applied in modern organic synthesis, specific applications of chemoinformatics and retrosynthetic analysis for the planning of this compound synthesis were not found in the search results.

Preclinical and in Vitro Investigation of Guaietolin Activity

In Vitro Models for Mechanistic Exploration

In vitro models utilize cell cultures and biochemical assays to explore the molecular and cellular mechanisms underlying a compound's activity. These controlled environments allow for detailed examination of specific pathways and responses.

Cell-Based Assays for Oxidative Stress Responses

Guaietolin has been reported to possess antioxidant properties, acting to neutralize free radicals and thereby protect cells from oxidative stress. nih.govresearchgate.net Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in various chronic diseases. nih.gov

Common cell-based assays employed to assess oxidative stress responses include:

Measurement of ROS/RNS Production: Techniques like the use of fluorescent probes (e.g., C-DCFH in macrophages) can quantify intracellular reactive oxygen and nitrogen species. researchgate.net

Free Radical Scavenging Assays: While typically performed in acellular systems, the principles extend to cell-based contexts. Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, or Oxygen Radical Absorbance Capacity (ORAC) assays, evaluate a compound's ability to scavenge free radicals. nih.govelifesciences.orgresearchgate.netnih.govresearchgate.net

Lipid Peroxidation Assays: Assays like the thiobarbituric acid reactive substances (TBARS) assay measure the end products of lipid peroxidation, an indicator of oxidative damage to cell membranes. osu.edu

While this compound is stated to protect cells from oxidative stress by scavenging free radicals, specific quantitative data (e.g., IC50 values for antioxidant activity) from cell-based assays for this compound were not detailed in the provided search results.

Cell-Based Assays for Inflammatory Pathway Assessment

This compound is investigated as an anti-inflammatory agent, with its mechanism of action involving the modulation of pain and inflammation pathways. It is reported to primarily target the cyclooxygenase-2 (COX-2) enzyme, leading to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. frontiersin.org Furthermore, this compound is noted to inhibit the production of pro-inflammatory cytokines and other enzymes like lipoxygenase (LOX), thereby reducing inflammatory mediators such as leukotrienes. nih.gov

Cell-based assays commonly used to assess anti-inflammatory activity include:

Cytokine Production Assays: Macrophage cell lines, such as RAW 264.7 cells, are frequently stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The effect of test compounds on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) and inflammatory mediators like nitric oxide (NO) can then be quantified using techniques like RT-qPCR or ELISA. nih.govscientificarchives.comselleckchem.com

Enzyme Inhibition Assays: Direct enzymatic assays can measure the inhibitory potency of a compound against key inflammatory enzymes such as COX-1, COX-2, and LOX, often yielding IC50 values. nih.govnih.govbrieflands.comresearchgate.netnih.govrsc.org

While this compound's anti-inflammatory mechanism involving COX-2 inhibition and reduction of pro-inflammatory mediators is reported, specific quantitative data (e.g., IC50 values for COX-2 inhibition or specific cytokine reduction percentages) from cell-based inflammatory assays for this compound were not explicitly detailed in the provided search results.

Studies on Cell Proliferation and Apoptosis in Model Cell Lines

This compound is reported to influence cellular signaling pathways, particularly those involved in cell growth and survival. nih.gov Investigations into a compound's effects on cell proliferation and apoptosis are critical, especially in the context of diseases characterized by abnormal cell growth.

Standard in vitro methods for evaluating cell proliferation and apoptosis include:

Cell Proliferation Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, WST-1, or BrdU incorporation measure metabolic activity or DNA synthesis as indicators of cell viability and proliferation. researchgate.netresearchgate.netscientificarchives.comnih.govnih.gov

Apoptosis Assays: These assays detect markers of programmed cell death, such as DNA fragmentation (e.g., TUNEL assay), changes in mitochondrial membrane potential, activation of caspases, or externalization of phosphatidylserine (e.g., Annexin V staining followed by flow cytometry). researchgate.netnih.govscientificarchives.comnih.govfrontiersin.orgnih.gov

The provided information indicates that this compound influences pathways related to cell growth and survival, but specific detailed research findings regarding its direct effects on cell proliferation or induction of apoptosis in particular cell lines were not found in the provided search results.

Neuronal Cell Culture Models for Neurotransmitter Modulation Research

This compound has been noted to influence the central nervous system, including a weak interaction with opioid receptors and modulation of ion channels, specifically sodium channels, in neurons. This activity is thought to contribute to its analgesic properties by reducing neural excitability and pain perception. frontiersin.org The compound is also reported to influence neurotransmitter systems generally. nih.gov

Neuronal cell culture models are extensively used to study neurotransmitter modulation and neuroprotective effects. These models include:

Primary Neuronal Cultures: Derived directly from animal nervous system tissue (e.g., hippocampus, cerebellum, striatum), these cultures offer a physiologically relevant environment for studying neuronal activity, neurotransmitter release, and receptor function. ans-biotech.commdpi.comnih.gov

Neuronal Cell Lines: Immortalized cell lines such as PC12 (rat pheochromocytoma cells) and SH-SY5Y (human neuroblastoma cells) can be induced to differentiate into a more neuronal phenotype, providing amenable systems for high-throughput screening and mechanistic studies on neurotransmitter synthesis, release, reuptake, and receptor binding. scientificarchives.comans-biotech.commdpi.com

While this compound is reported to modulate ion channels and neurotransmitter systems, specific quantitative data on its direct effects on neurotransmitter release, reuptake, or specific receptor binding in neuronal cell culture models were not detailed in the provided search results.

Preclinical Animal Models for Pathway Validation and Efficacy Exploration

Preclinical animal models are essential for validating the mechanisms of action observed in vitro and for exploring the efficacy of a compound in a complex biological system, mimicking human disease conditions.

Development and Validation of Relevant Disease Models

Initial preclinical trials have shown promising results for this compound in the treatment of chronic pain, arthritis, and certain types of neuropathy. frontiersin.org These therapeutic areas involve complex pathophysiological pathways that are often investigated using established animal models.

Relevant disease models for these conditions include:

Chronic Pain Models:

Neuropathic Pain: Models like the chronic constriction injury (CCI) model (e.g., sciatic nerve ligation or saphenous nerve injury in rats) or streptozotocin-induced diabetic neuropathy in mice are used to induce nerve damage and assess mechanical allodynia, thermal hyperalgesia, and other pain behaviors. nih.govosu.eduscientificarchives.comrsc.orgnih.govfrontiersin.orgmdpi.commdpi.commdbneuro.comresearchgate.net

Arthritis Models:

Inflammatory Arthritis: Models such as adjuvant-induced arthritis (AIA) or collagen-induced arthritis in rodents are used to mimic features of human rheumatoid arthritis, including joint swelling, inflammation, and functional impairment. nih.govmdpi.comosu.eduans-biotech.com

Acute Inflammation: The carrageenan-induced paw edema model in rats is a common acute inflammatory model used to assess anti-inflammatory efficacy by measuring paw swelling. nih.govfrontiersin.org

While this compound has shown "promising results" in preclinical trials for these conditions, detailed efficacy data (e.g., specific reduction in pain scores, inflammation markers, or functional improvements in animal models) for this compound itself were not explicitly provided in the search results. The available information primarily describes the types of models used for such evaluations in general drug development.

Data Tables

Due to the absence of specific quantitative data for this compound in the provided search results, detailed data tables cannot be generated for its direct experimental findings. However, the following tables illustrate the types of data that would typically be presented in comprehensive preclinical and in vitro investigations of a compound like this compound.

Table 1: Representative In Vitro Antioxidant Activity Data (Hypothetical data, as specific data for this compound was not found)

| Assay Type | Cell Line/System | Endpoint Measured | This compound Result (e.g., IC50) | Reference Compound (IC50) |

| DPPH Scavenging | Acellular | Free Radical Scavenging | N/A | Ascorbic Acid (8.22 µg/mL) nih.gov |

| ABTS Scavenging | Acellular | Free Radical Scavenging | N/A | Trolox (2.926 µg/mL) researchgate.net |

| Intracellular ROS | Macrophages | ROS Production | N/A | (Example: LPS-induced ROS reduction) |

| Lipid Peroxidation | Cell Lysates | MDA Levels | N/A | (Example: Reduction in MDA) |

Table 2: Representative In Vitro Anti-inflammatory Activity Data (Hypothetical data, as specific data for this compound was not found)

| Assay Type | Cell Line/Stimulus | Endpoint Measured | This compound Result (e.g., IC50, % Inhibition) | Reference Compound (IC50, % Inhibition) |

| COX-2 Inhibition | Enzymatic/Cellular | COX-2 Activity | N/A | Celecoxib (0.132 µM) nih.gov |

| NO Production | RAW 264.7 (LPS) | Nitric Oxide Levels | N/A | (Example: >80% reduction) selleckchem.com |

| Cytokine Production | RAW 264.7 (LPS) | TNF-α, IL-6 mRNA/Protein | N/A | (Example: Downregulation) nih.gov |

Table 3: Representative Preclinical Animal Model Efficacy Data (Hypothetical data, as specific data for this compound was not found)

| Disease Model | Animal Species | Endpoint Measured (e.g., Pain Score, Swelling) | This compound Result (% Improvement/Reduction) | Reference Drug (% Improvement/Reduction) |

| Neuropathic Pain (CCI) | Rat | Mechanical Allodynia | N/A | Gabapentin (Suppression) nih.gov |

| Arthritis (AIA) | Rat | Paw Swelling/Arthritis Score | N/A | Indomethacin (Reduction) mdpi.com |

Pharmacodynamic Endpoints in Preclinical Species

Pharmacodynamic (PD) endpoints are measurable indicators that reflect a drug's mechanism of action on its intended molecular target. These endpoints are crucial in preclinical studies to demonstrate the desired biological effect of a compound and to understand its activity profile. While comprehensive data specifically detailing the pharmacodynamic endpoints of this compound in preclinical species are not extensively available in the provided literature, the general principles of pharmacodynamic assessment involve evaluating changes in molecular, cellular, or physiological responses that are expected to be modulated by the compound nih.govyoutube.comnih.gov. Such investigations typically aim to confirm that the compound engages its target and elicits a biological response, which can then inform further drug development stages nih.govnih.gov. The availability of validated assays is a prerequisite for asserting that a pharmacodynamic assay is ready for clinical application nih.gov.

Investigation of Systemic Distribution and Organ-Specific Interactions in Preclinical Models

Detailed studies focusing on the systemic distribution and organ-specific interactions of this compound in preclinical models are not explicitly provided in the current search results. Such investigations are fundamental in preclinical drug development to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a living organism. This includes assessing its presence and concentration in various tissues and organs over time, as well as identifying any specific interactions it might have at the cellular or molecular level within different organ systems.

"Omics" Approaches in this compound Research

"Omics" approaches, encompassing metabolomics, proteomics, and transcriptomics, provide comprehensive insights into biological systems by analyzing large sets of molecules. These methodologies are instrumental in identifying biomarkers, discovering therapeutic targets, and unraveling disease mechanisms quanticate.com.

Metabolomics Profiling of Biological Samples

This compound has been identified in metabolomics profiling studies. In one such investigation, this compound was detected as a plasma metabolite in a cohort of individuals with hypertension, utilizing untargeted metabolomic profiling via high-performance liquid chromatography-mass spectrometry (LC-HRMS) researchgate.netmdpi.com. This study revealed specific correlations between this compound levels and certain clinical parameters.

Table 1: Correlations of Plasma this compound in Hypertension Cohort

| Clinical Parameter | Correlation | Source |

| Triglycerides (TG) | Negative | researchgate.net |

| HDL-C | Positive | researchgate.net |

| Plasma Sodium | Negative | researchgate.net |

| BMI | Negative | researchgate.net |

Note: Data extracted from a study on integrated omic analysis of human plasma metabolites and microbiota in a hypertension cohort researchgate.net.

This compound has also been identified as a chemical compound in the extract of the endophytic fungus Penicillium citrinum XT6 through LC-HRMS analysis ijpsm.com. This fungus is known for producing natural chemicals with diverse biological activities, including antibacterial, cytotoxic, antioxidant, and anti-diabetic properties ijpsm.com.

Proteomics and Transcriptomics for Molecular Target Identification

While specific proteomics and transcriptomics data directly related to this compound are not detailed in the provided information, these "omics" technologies play a critical role in molecular target identification within drug discovery. Transcriptomics focuses on RNA transcripts to reveal gene expression patterns, while proteomics analyzes the entire set of proteins, their structures, and functions, which are the primary executors of cellular functions quanticate.com. Integrating these approaches can expose correlations between gene expression and protein levels, aiding in the identification of potential drug targets by comparing expression differences between diseased and normal states quanticate.commdpi.comnih.govfrontiersin.orgevotec.com. This multi-omics integration is crucial for understanding complex disease mechanisms and identifying specific molecular targets for therapeutic intervention quanticate.commdpi.comevotec.com.

Investigation of Gut Microbiome Interactions and Metabolite Contributions

The gut microbiome significantly influences host physiology by producing a multitude of metabolites and interacting with xenobiotics, including orally administered compounds d-nb.infofrontiersin.orgnih.gov. This compound was mentioned in a study that explored the impact of a targeted synbiotic on the gut microbiome and relevant serum metabolomic by-products in older adults, investigating their associations with muscle health swinburne.edu.au. This suggests a potential area of research linking this compound as a metabolite to gut microbiome interactions and host health outcomes. Gut microbes can directly metabolize drugs and their metabolites, influencing drug disposition and pharmacokinetics, and can also indirectly affect host drug-metabolizing enzyme machinery d-nb.infonih.gov. Understanding these complex interactions, often through methods like untargeted metabolomics, is vital for precision medicine d-nb.info.

Non-Clinical Regulatory Science and Adherence to Good Laboratory Practices (GLP)

Non-clinical regulatory science ensures the quality and integrity of laboratory studies that support regulatory submissions for products like pharmaceuticals. A cornerstone of this is adherence to Good Laboratory Practices (GLP). GLP is a set of principles designed to ensure the reliability, reproducibility, and integrity of data generated from non-clinical health and environmental safety studies jafconsulting.comcanada.canih.gov. These principles govern every aspect of a non-clinical laboratory study, from planning and performance to monitoring, recording, archiving, and reporting jafconsulting.comcanada.ca.

Adherence to GLP is mandatory for non-clinical studies intended to support regulatory submissions, as non-compliance can lead to the rejection of study data by regulatory agencies jafconsulting.com. The core principles of GLP include well-defined organizational structures, clearly assigned roles and responsibilities (e.g., Study Director), documented standard operating procedures (SOPs), proper facility and equipment management, quality assurance programs, and meticulous record-keeping and archiving jafconsulting.comcfpie.com. While specific GLP studies for this compound are not detailed in the provided information, any non-clinical investigations involving this compound intended for regulatory submission would be expected to comply with these stringent GLP guidelines to ensure the trustworthiness of the generated data canada.canih.gov.

Theoretical and Computational Studies on Guaietolin

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations and molecular docking are computational techniques widely used to investigate the interactions between small molecules (ligands) and biological macromolecules (targets), such as proteins nih.gov. Molecular docking predicts the preferred binding orientation of a ligand to a target and estimates the binding affinity, often by employing scoring functions to rank potential poses nih.govmdpi.com. This method is crucial for identifying potential drug candidates by screening large chemical databases virtually preprints.orgenamine.net.

MD simulations, on the other hand, provide a dynamic view of molecular systems over time, allowing researchers to observe conformational changes, refine docking poses, and calculate more detailed interaction energies nih.gov. MD can also be used to generate multiple receptor conformations for subsequent docking simulations, accounting for receptor flexibility, which is often a limitation in static docking approaches nih.govmdpi.com. The combination of molecular docking and MD simulations offers a more robust approach to understanding ligand-target interactions, providing insights into binding mechanisms and stability dovepress.comnih.govrsc.org. For Guaietolin, these simulations could be applied to predict how it might interact with specific biological targets, providing a theoretical basis for investigating its potential biological activities.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are powerful tools that delve into the electronic structure of molecules, providing a detailed understanding of chemical reactions at an atomic and molecular level rsc.orgtsukuba.ac.jp. These calculations, often based on methods like Density Functional Theory (DFT), can estimate chemical reaction pathways, including transition state energies and connected equilibria rsc.orgnih.govaspbs.com. They are employed to analyze reaction mechanisms, predict unknown reactions, and explore synthetic routes to complex molecules, often prior to laborious and costly experimental investigations rsc.orgnih.govnih.gov.

For a compound like this compound, quantum chemical calculations could be utilized to elucidate potential reaction mechanisms it might undergo, or to understand the electronic factors influencing its stability and reactivity. This can involve studying bond formation and breaking, charge distribution, and energy landscapes associated with various chemical transformations. Such insights are invaluable for predicting its behavior in different chemical environments and for designing synthetic strategies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical and statistical relationships between the chemical structures of compounds and their biological activities or physicochemical properties preprints.orgresearchgate.net. The core principle of QSAR is that the biological activity of a compound is related to its molecular features researchgate.net. By identifying trends in molecular descriptors (numerical representations of chemical structures), QSAR models can predict the biological responses of new compounds, thereby accelerating drug discovery and development preprints.orgnih.govnih.gov.

QSAR models are built using experimental datasets and validated through various techniques, including internal and external validation preprints.orgnih.govrsc.org. For this compound, QSAR modeling could be employed to predict its potential biological activities based on its structural characteristics and by comparing it with compounds of known activity. This predictive capability can guide further experimental studies and prioritize research directions.

Predictive Modeling for Synthetic Pathways and Process Optimization

Predictive modeling for synthetic pathways and process optimization involves using computational methods to design efficient synthetic routes and to optimize reaction conditions mpg.dechemrxiv.org. This area leverages computational chemistry to explore various synthetic possibilities, predict reaction outcomes, and identify optimal parameters to maximize yield, selectivity, and efficiency rsc.orgnih.gov. Techniques such as data-driven approaches, machine learning, and quantum chemical calculations can be integrated to systematically explore reaction parameters and automate process optimization chemrxiv.orggoogle.com.

For this compound, predictive modeling could be applied to design or refine its synthetic routes. This might involve exploring different starting materials, reagents, catalysts, and reaction conditions to achieve more efficient and sustainable production. Such modeling can significantly reduce the need for extensive experimental trial and error, leading to faster development and reduced costs.

In Silico Screening for Novel this compound Analogues and Lead Optimization

In silico screening is a computational approach used to identify potential drug candidates or compounds with desired properties from large chemical libraries enamine.netnih.gov. This method involves virtual screening techniques, such as pharmacophore-based screening and molecular docking, to filter compounds based on their predicted interactions with a target or their similarity to known active compounds nih.govnih.gov. Following initial hit identification, lead optimization is a critical step in drug discovery aimed at improving the potency, selectivity, and other desirable properties of promising compounds nih.govarxiv.org.

For this compound, in silico screening could be performed to identify novel analogues that share structural features or predicted biological activities. Subsequent lead optimization studies, using computational methods like molecular dynamics, QSAR, and free energy perturbation (FEP) calculations, could then be employed to refine the structures of these analogues to enhance their desired properties enamine.netnih.govresearchgate.net. This iterative process of virtual screening and optimization can significantly streamline the discovery and development of new chemical entities related to this compound.

Future Directions and Unexplored Research Avenues

Identification of Novel Molecular Targets and Signaling Pathways

While Guaietolin has been observed to modulate pain and inflammation pathways, including selective inhibition of the COX-2 enzyme, weak interaction with opioid receptors, and modulation of neuronal ion channels, a comprehensive understanding of its full spectrum of molecular targets and the intricate signaling pathways it influences is still developing patsnap.compatsnap.com. Future research should employ high-throughput screening assays, affinity proteomics, and chemical biology approaches to identify previously unrecognized direct and indirect molecular targets. This could involve investigating its interactions with a broader range of enzymes, receptors, and transporters across various cell types and tissues. Furthermore, detailed phosphoproteomics and transcriptomics studies could reveal the downstream signaling cascades activated or inhibited by this compound, providing insights into its pleiotropic effects. For instance, exploring its potential influence on nuclear receptors or epigenetic modifiers could uncover novel mechanisms of action beyond its established anti-inflammatory and analgesic roles.

Development of Advanced Chemical Delivery Systems for Research Applications

The efficacy and specificity of this compound in research settings could be significantly enhanced through the development of advanced chemical delivery systems. Current research applications often rely on standard administration methods, which may not optimize the compound's bioavailability or target specific cells or tissues effectively. Future efforts could focus on encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles, or solid lipid nanoparticles) to improve its solubility, enhance its stability, and enable targeted delivery to sites of interest in in vitro and in vivo models. For example, developing pH-sensitive or receptor-targeted nanoparticles could allow for precise release of this compound in specific cellular environments or tissues, minimizing off-target effects and maximizing its impact in experimental models of disease. This would be particularly beneficial for studying its effects in complex biological systems where localized action is desired.

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

A holistic understanding of this compound's biological effects necessitates the integration of multi-omics data. While individual omics approaches (e.g., genomics, transcriptomics, proteomics, metabolomics) provide valuable snapshots, their combined analysis can reveal a more comprehensive systems-level picture of how this compound perturbs biological networks. Future research should leverage integrated multi-omics platforms to analyze changes in gene expression, protein abundance, and metabolic profiles in response to this compound treatment in various experimental models. This includes applying techniques such as Fourier transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) for metabolomics studies mdpi.com. By correlating these diverse datasets, researchers can identify key biomarkers of response, predict potential drug-drug interactions, and uncover complex regulatory feedback loops influenced by this compound. Such an integrated approach would facilitate the identification of novel therapeutic indications and provide a deeper mechanistic understanding beyond single-target analyses.

Exploration of Novel Biosynthetic Pathways and Biocatalysis for this compound Production

Understanding and potentially manipulating the biosynthetic pathways of this compound, especially if it is found to be naturally occurring in certain organisms, represents a significant unexplored avenue. While its chemical synthesis is feasible, exploring biological routes could offer more sustainable and environmentally friendly production methods. Future research could involve identifying the enzymes and genes responsible for this compound biosynthesis in natural sources, if any exist. This knowledge could then be leveraged for metabolic engineering of microbial hosts (e.g., E. coli or yeast) to produce this compound through fermentation, potentially leading to higher yields and reduced production costs. Furthermore, investigating biocatalytic approaches, where specific enzymes are used to perform targeted chemical transformations, could enable the stereoselective synthesis of this compound and its analogs, which is crucial given the importance of stereochemistry in biological systems ontosight.ai.

Application of Artificial Intelligence and Machine Learning in this compound Research and Discovery

The complexity of biological systems and the vastness of chemical space make this compound research an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML) techniques. These computational tools can accelerate various stages of research and discovery. Future directions include using AI/ML for:

Target Prediction and Validation: Machine learning models can predict novel molecular targets for this compound based on its chemical structure and known biological activities, guiding experimental validation.

Structure-Activity Relationship (SAR) Studies: AI algorithms can analyze large datasets of this compound analogs and their biological activities to rapidly identify key structural features responsible for desired effects, facilitating rational design of more potent and selective compounds.

Predictive Toxicology and Pharmacokinetics: ML models can predict this compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicities, reducing the need for extensive experimental testing in early research phases.

Drug Repurposing: AI can screen existing drugs or compounds for structural or mechanistic similarities to this compound, potentially identifying new applications for this compound or this compound-like compounds.

Automated Synthesis Planning: AI-driven retrosynthesis tools could optimize the chemical synthesis routes for this compound and its derivatives, making production more efficient.

By integrating these advanced computational methods, researchers can significantly enhance the speed, efficiency, and predictive power of this compound research and discovery.

Q & A

Q. How to handle conflicting interpretations of this compound’s metabolic pathways?

- Methodological Answer : Compare CYP450 isoform-specific metabolism using recombinant enzymes. Validate findings with human liver microsomes and siRNA silencing. Use kinetic modeling (e.g., Michaelis-Menten) to resolve enzyme saturation effects. Cross-reference with clinical metabolite identification studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.